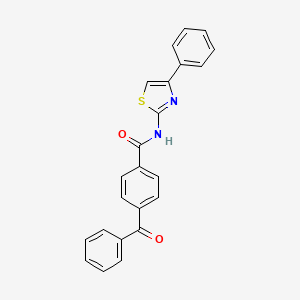![molecular formula C14H16N4O B2684307 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide CAS No. 81664-83-7](/img/structure/B2684307.png)
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide” is a chemical compound with the molecular formula C14H16N4O . It has an average mass of 256.30304 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanamide backbone with a 3-methyl group and a 2-(4-pyridinyl)-4-pyrimidinyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 362.5±42.0 °C at 760 mmHg, and a flash point of 173.0±27.9 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives are central to the development of heterocyclic chemistry, particularly in the synthesis of pyrimidine and pyridine frameworks. For example, Mazik and Zieliński (1996) explored the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the compound's role in generating diverse pyrimidine structures through reactions with cyanamide and N,N-dialkylcyanamides (Mazik & Zieliński, 1996). Similarly, Farag, Kheder, and Mabkhot (2009) highlighted its utility in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, emphasizing its versatility in creating compounds with potential antimicrobial activities (Farag, Kheder, & Mabkhot, 2009).
Material Science Applications
In the field of material science, compounds derived from "3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide" have been investigated for their potential in creating new materials. Fellinger et al. (2012) discussed the development of mesoporous nitrogen-doped carbon derived from related ionic liquids, showcasing its efficacy as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, indicating its potential for sustainable and safe production methods (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Medicinal Chemistry and Biological Activity
Although explicit mention of drug use and side effects is excluded as per the requirements, it's worth noting that the structural motifs present in "this compound" and its derivatives are extensively explored for their biological activities. This includes research into their antimicrobial properties and their role as intermediates in the development of compounds with potential therapeutic applications. Research by Nabila, Dalia, and Ather (2017) on a series of derivatives attached to the pyridinecarboxamide moiety demonstrates the compound's relevance in synthesizing heterocycles with a wide range of activities, including antibacterial properties (Nabila, Dalia, & Ather, 2017).
properties
IUPAC Name |
3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(2)9-13(19)17-12-5-8-16-14(18-12)11-3-6-15-7-4-11/h3-8,10H,9H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGJVNOKZIRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

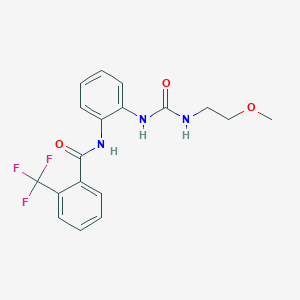
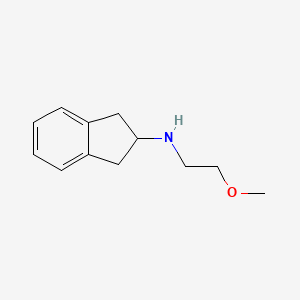
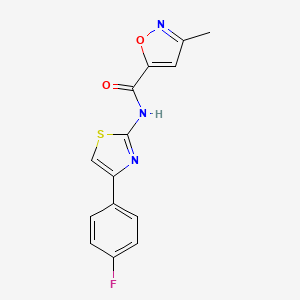

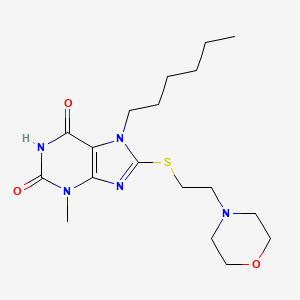
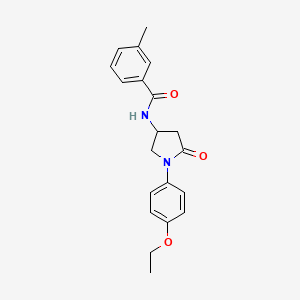
![ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2684234.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2684235.png)
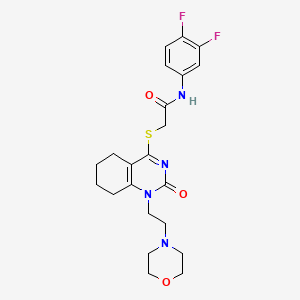
![3-Cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2684237.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)

